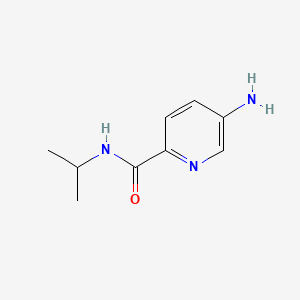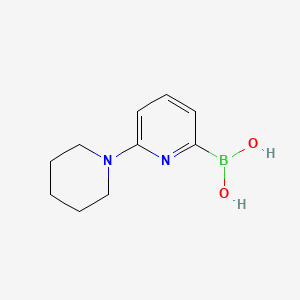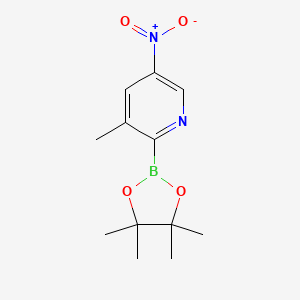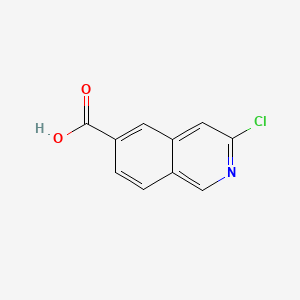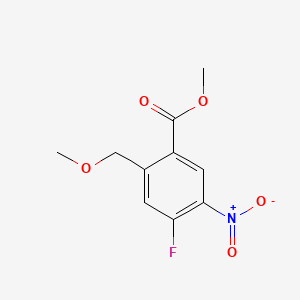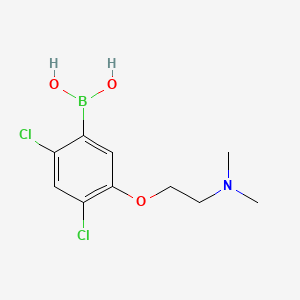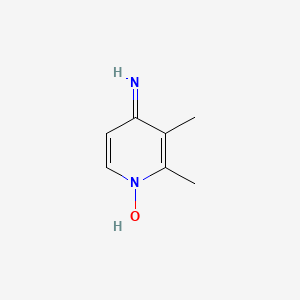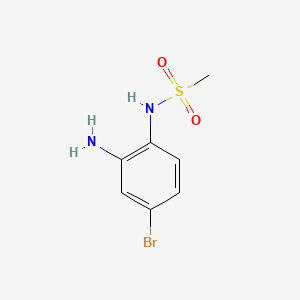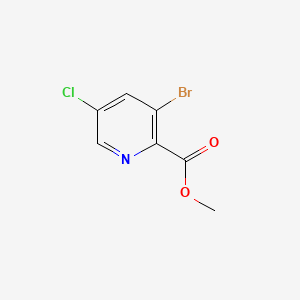
2-(Bromomethyl)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This compound is also used as a building block in the condensation step for the synthesis of other trifluoromethylpyridines .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine is represented by the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 .Physical And Chemical Properties Analysis
2-(Bromomethyl)-4-(trifluoromethyl)pyridine has a refractive index of 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Applications De Recherche Scientifique
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives, including structures similar to 2-(Bromomethyl)-4-(trifluoromethyl)pyridine, are critical in medicinal chemistry. They have been reported for a variety of biological activities, with numerous compounds in clinical use. Their increasing importance for modern medicinal applications is notable, with applications spanning across antifungal, antibacterial, antioxidant, and anticancer activities among others (Altaf et al., 2015). The versatility of pyridine derivatives in forming metal complexes and catalysis highlights potential routes for developing novel therapeutics and materials.
Applications in Catalysis
The role of pyridine derivatives in catalysis is profound, given their ability to act as ligands that form stable complexes with metals. This has implications for synthetic chemistry, where such complexes can catalyze a range of reactions. For example, heterocyclic N-oxide derivatives, which can be structurally related to pyridine derivatives, have been utilized in asymmetric catalysis and synthesis, demonstrating the broad applicability of pyridine-based molecules in enhancing reaction efficiencies and outcomes (Li et al., 2019).
Material Science and Sensing Applications
In material science, pyridine derivatives have been explored for their potential in the development of sensors and smart materials. The chemical versatility of these compounds allows for the design of systems with specific responses to environmental stimuli. Pyridine-based molecules have been employed as chemosensors, demonstrating high affinity for various ions and neutral species, which is pivotal in analytical chemistry for the detection of different species (Abu-Taweel et al., 2022).
Agrochemical Research
Furthermore, the exploration of pyridine derivatives in agrochemicals illustrates their crucial role as fungicides, insecticides, and herbicides. The structural flexibility of pyridine allows for the development of compounds with specific actions, enhancing the efficiency of agrochemicals and contributing to sustainable agricultural practices (Guan et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWHJPQIAJTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856839 |
Source


|
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
CAS RN |
1227606-71-4 |
Source


|
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

